Z-Phe-Leu-Ala-OH: Structural Characterization and Kinetic Profiling in Protease Workflows
Z-Phe-Leu-Ala-OH: Structural Characterization and Kinetic Profiling in Protease Workflows
Executive Summary
In the landscape of protein engineering and drug development, synthetic peptide substrates are indispensable tools for mapping enzyme specificity and evaluating therapeutic inhibitors. Z-Phe-Leu-Ala-OH (Benzyloxycarbonyl-Phenylalanyl-Leucyl-Alanine) stands out as a highly specific, chromogenic substrate engineered for metalloendopeptidases. This technical whitepaper dissects the physicochemical properties of Z-Phe-Leu-Ala-OH, explores the structural causality behind its design, and provides a self-validating experimental protocol for high-precision kinetic assays.
Physicochemical Profiling & Quantitative Data
Accurate molecular characterization is the bedrock of reproducible enzyme kinetics. A slight deviation in calculating the substrate's molarity can drastically skew the Michaelis constant (
| Property | Value | Scientific Implication |
| Chemical Name | Benzyloxycarbonyl-Phe-Leu-Ala-OH | N-terminal protection ensures endopeptidase specificity. |
| CAS Number | 24955-29-1 | Unique identifier for reagent sourcing[1]. |
| Molecular Formula | C₂₆H₃₃N₃O₆ | Determines exact atomic composition[1]. |
| Molecular Weight | 483.56 g/mol | Critical for calculating precise molar concentrations in kinetic assays[1]. |
| Appearance | White to off-white powder | Indicates high purity; hygroscopic nature requires proper desiccation. |
| Solubility | Soluble in DMSO / DMF | Requires organic solvent for stock preparation before aqueous dilution. |
Structural Causality and Mechanistic Role
The architecture of Z-Phe-Leu-Ala-OH is not arbitrary; it is a rationally designed molecule where every moiety serves a distinct mechanistic purpose in [2].
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The Z-Protecting Group (Benzyloxycarbonyl): Attaching a Z-group to the N-terminus serves a dual purpose. Biologically, it blocks aminopeptidases from degrading the substrate from the N-terminus, ensuring that any observed cleavage is strictly the result of endopeptidase activity. Analytically, the aromatic ring of the Z-group acts as a strong UV chromophore. When the peptide is cleaved, the resulting Z-Phe-OH fragment can be highly sensitively tracked via UV detection at 254 nm.
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The Cleavage Site (Phe-Leu Bond): Metalloendopeptidases, such as , possess an active site cleft optimized for specific side chains[3]. The S1' subsite has a strict requirement for bulky, hydrophobic residues, which is perfectly satisfied by the Leucine (Leu) residue. Concurrently, the S1 subsite accommodates the aromatic ring of Phenylalanine (Phe). Hydrolysis specifically occurs at the peptide bond between Phe and Leu.
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The C-Terminal Alanine (Ala-OH): Alanine acts as a minimal-steric-hindrance spacer that mimics the continuation of a polypeptide chain, allowing the substrate to fully engage with the enzyme's S2' subsite.
Standardized Experimental Protocol: Metalloendopeptidase Kinetic Profiling
To derive reliable kinetic data, the experimental workflow must be a self-validating system. The following RP-HPLC protocol is designed to measure the cleavage of Z-Phe-Leu-Ala-OH by a metalloprotease, incorporating internal controls to eliminate false positives.
Step-by-Step Methodology
Step 1: Substrate Stock Formulation
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Action: Dissolve Z-Phe-Leu-Ala-OH in 100% DMSO to create a 50 mM stock solution.
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Causality: The highly hydrophobic nature of the Z-group and the Phe-Leu sequence makes the peptide insoluble in purely aqueous buffers. DMSO ensures complete solvation, preventing micro-precipitates that would artificially lower the effective substrate concentration.
Step 2: Assay Buffer Preparation
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Action: Prepare a buffer containing 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, and 5 mM CaCl₂.
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Causality: Metalloendopeptidases require precise pH control for optimal catalytic geometry. The inclusion of 5 mM Ca²⁺ is critical; calcium ions do not participate directly in catalysis but bind to allosteric sites on the protease, preventing autolytic degradation and stabilizing the enzyme structure during the assay[3].
Step 3: Reaction Initiation and Self-Validation
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Action: Dilute the substrate stock into the assay buffer to create a concentration gradient (e.g., 0.1 mM to 5.0 mM). Pre-warm to 37°C. Prepare two controls: a Zero-Time Control (quench buffer added before the enzyme) and a Blank Control (buffer without enzyme). Initiate the active reactions by adding 10 nM of the purified protease.
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Causality: The Zero-Time Control validates that no spontaneous hydrolysis occurs, while the Blank Control ensures no background absorbance interferes with peak integration.
Step 4: Time-Course Sampling and Quenching
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Action: At strict intervals (e.g., 2, 4, 6, 8, 10 minutes), extract a 50 µL aliquot of the reaction mixture and immediately inject it into 50 µL of 100 mM EDTA (pH 8.0).
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Causality: Metalloendopeptidases rely on a catalytic Zn²⁺ ion. EDTA is a potent chelating agent that rapidly strips the zinc from the active site, instantaneously and irreversibly arresting the reaction. This locks the product concentration for accurate time-point measurement.
Step 5: RP-HPLC Quantification
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Action: Inject the quenched samples onto a C18 Reversed-Phase HPLC column. Elute using a linear gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Monitor the eluate at 254 nm.
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Causality: The C18 column separates the intact substrate (Z-Phe-Leu-Ala-OH) from the cleavage product (Z-Phe-OH) based on hydrophobicity. Monitoring at 254 nm leverages the Z-group's absorbance, ignoring buffer salts and the transparent Leu-Ala-OH byproduct.
Workflow for metalloendopeptidase kinetic assays using the Z-Phe-Leu-Ala-OH substrate.
Data Interpretation: Michaelis-Menten Kinetics
Once the HPLC peaks are integrated, the concentration of the Z-Phe-OH product is plotted against time to determine the initial velocity (
The precise molecular weight of Z-Phe-Leu-Ala-OH (483.56 g/mol ) is the lynchpin in this calculation[1]. An error in converting the mass of the powder to molarity will directly distort the
References
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Toma, S., Campagnoli, S., Margarit, I., & Fontana, A. "Grafting of a calcium-binding loop of thermolysin to Bacillus subtilis neutral protease." Biochemistry, 30(1), 97-106, 1991. URL:[Link]
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AA Blocks. "Product Index - Z-Phe-Leu-Ala-OH (CAS No.: 24955-29-1)." AA Blocks Catalog. URL: [Link]
